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Compound of Interest

Compound Name: Rhod2/AM

Cat. No.: B8069407 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive, step-by-step guide for utilizing Rhod-2/AM to measure intracellular calcium

levels. Rhod-2/AM is a cell-permeant acetoxymethyl (AM) ester of the red fluorescent calcium

indicator Rhod-2. Its long excitation and emission wavelengths make it particularly useful for

cells with high autofluorescence.[1]

Principle and Mechanism of Action
Rhod-2/AM is a non-polar compound that can passively diffuse across the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, rendering

the molecule polar and trapping the now active Rhod-2 indicator within the cytosol.[1][2] The

AM ester form of Rhod-2 is essentially non-fluorescent and does not bind calcium.[3] However,

the hydrolyzed Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to

free calcium ions (Ca²⁺).[1] This fluorescence can be monitored using fluorescence

microscopy, flow cytometry, or microplate readers to determine intracellular calcium

concentrations.[1][4] While Rhod-2 can be used to measure cytosolic calcium, its net positive

charge can lead to its sequestration in mitochondria, making it a popular choice for monitoring

mitochondrial calcium influx.[4][5][6][7]

Experimental Protocols
This protocol provides a general guideline for loading adherent cells with Rhod-2/AM. Optimal

conditions, including dye concentration and incubation time, may vary depending on the cell

type and experimental setup and should be determined empirically.[1][8]
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I. Reagent Preparation
1. Rhod-2/AM Stock Solution (1-5 mM):

Prepare a stock solution of Rhod-2/AM in anhydrous dimethyl sulfoxide (DMSO).[3][8]

To prepare a 2 mM stock solution from 1 mg of Rhod-2/AM (MW ~1124 g/mol ), dissolve the

solid in approximately 445 µL of anhydrous DMSO.[9]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C, protected from light and moisture.[1][3] The DMSO stock solution is stable for

at least six months under these conditions.[3]

2. Pluronic® F-127 Solution (20% w/v in DMSO - Optional but Recommended):

Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar Rhod-

2/AM in aqueous media.[3][8]

To prepare, dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO.

3. Probenecid Stock Solution (250 mM in HHBS or buffer of choice - Optional):

Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-

esterified Rhod-2 from the cells.[8]

Prepare a stock solution in your preferred buffer, such as Hanks' Balanced Salt Solution with

20 mM HEPES (HHBS).

II. Cell Loading Protocol
Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., black-wall, clear-

bottom 96-well plate) and culture overnight to allow for adherence.[1]

Prepare Loading Buffer:

Dilute the Rhod-2/AM stock solution to a final working concentration of 1-5 µM in a

buffered physiological medium of choice (e.g., HHBS).[8] For most cell lines, a final

concentration of 4-5 µM is recommended.[9]
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(Optional) To improve solubility, first mix an equal volume of the Rhod-2/AM stock solution

with the 20% Pluronic® F-127 solution before diluting it into the loading buffer. This will

result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[8][9]

(Optional) To reduce dye leakage, add probenecid to the loading buffer to a final

concentration of 1-2.5 mM.[8][9]

Cell Loading:

Remove the culture medium from the cells.

Add the prepared loading buffer to the cells.

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[8]

Note: Incubation at 37°C may promote dye compartmentalization into organelles,

particularly mitochondria. For measurements of cytoplasmic calcium, incubation at room

temperature is often recommended to minimize this effect.[3] The optimal incubation

time should be determined empirically for each cell line.[1]

Washing:

Remove the loading buffer.

Wash the cells twice with indicator-free buffer (e.g., HHBS) to remove any dye that is non-

specifically associated with the cell surface.[3][8] If probenecid was used during loading,

include it in the wash buffer as well.[1]

De-esterification:

After washing, add fresh indicator-free buffer to the cells.

Incubate the cells for an additional 30 minutes at room temperature to allow for the

complete de-esterification of the intracellular Rhod-2/AM by cellular esterases.[8]

Measurement:
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Proceed with fluorescence measurement using a fluorescence microscope, flow

cytometer, or microplate reader.

The excitation and emission maxima for Rhod-2 are approximately 550 nm and 578 nm,

respectively.[8]

Quantitative Data Summary
Parameter Recommended Range Notes

Rhod-2/AM Stock Solution 1-5 mM in anhydrous DMSO
Store at -20°C, protected from

light and moisture.[3][8]

Rhod-2/AM Working

Concentration
1-5 µM

Optimal concentration should

be determined empirically.[8]

Pluronic® F-127 (Optional)
0.02-0.04% (final

concentration)
Aids in dye dispersion.[8][9]

Probenecid (Optional) 1-2.5 mM (final concentration)
Reduces leakage of the de-

esterified dye.[8][9]

Loading Incubation Time 15-60 minutes Varies with cell type.[8]

Loading Incubation

Temperature
20-37°C

Lower temperatures may

reduce compartmentalization.

[3][8]

De-esterification Time 30 minutes
Allows for complete cleavage

of AM esters.[8]

Excitation Wavelength (max) ~550 nm [8]

Emission Wavelength (max) ~578 nm [8]

Signaling Pathway and Experimental Workflow
Intracellular Calcium Signaling Pathway
Rhod-2 is frequently used to study intracellular calcium signaling pathways, such as the store-

operated calcium entry (SOCE) pathway. This pathway is initiated by the depletion of calcium

stores in the endoplasmic reticulum (ER), which then triggers the influx of extracellular calcium.
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1. Prepare Rhod-2/AM
Stock Solution (1-5 mM in DMSO)

2. Prepare Loading Buffer
(1-5 µM Rhod-2/AM in buffer)

Optional: Add Pluronic F-127 & Probenecid

4. Cell Loading
Incubate cells with Loading Buffer

(15-60 min, 20-37°C)

3. Plate and Culture
Adherent Cells

5. Wash Cells
Remove loading buffer and wash twice

with indicator-free buffer

6. De-esterification
Incubate in fresh buffer (30 min)
to allow for AM ester cleavage

7. Measure Fluorescence
(Ex/Em ~550/578 nm)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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